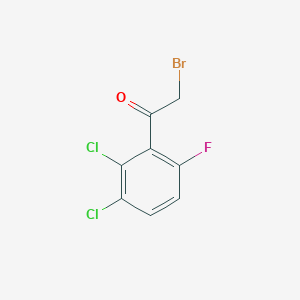
2,3-Dichloro-6-fluorophenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is also known by its IUPAC name, 2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone . This compound is a solid at room temperature and is used in various chemical reactions and research applications.
準備方法
The synthesis of 2,3-Dichloro-6-fluorophenacyl bromide typically involves the bromination of 2,3-dichloro-6-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,3-Dichloro-6-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to form 2,3-dichloro-6-fluoroacetophenone and hydrobromic acid.
Common reagents used in these reactions include nucleophiles like amines, thiols, and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dichloro-6-fluorophenacyl bromide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: It may be used in the development of pharmaceutical compounds and as a tool in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-6-fluorophenacyl bromide involves its reactivity with nucleophiles and other reactive species. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reactive species interacting with the compound .
類似化合物との比較
2,3-Dichloro-6-fluorophenacyl bromide can be compared with other similar compounds, such as:
2,3-Dichloro-6-fluoroacetophenone: This compound is similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone: This compound has a similar structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and makes it suitable for specific synthetic and research applications.
特性
IUPAC Name |
2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDPLKNLLDFOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
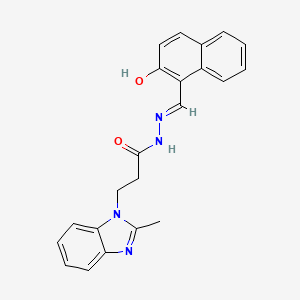
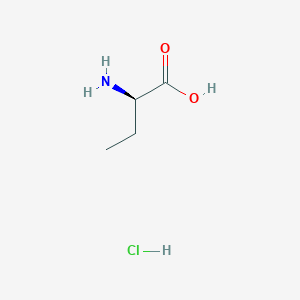
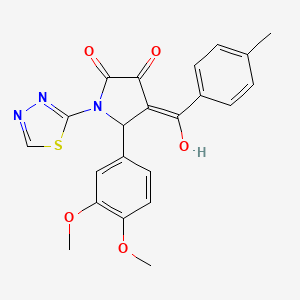
![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)
![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)
![2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2698254.png)
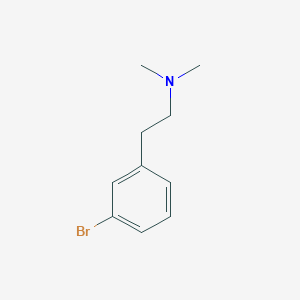
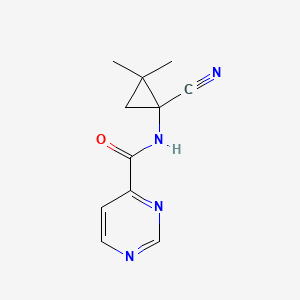
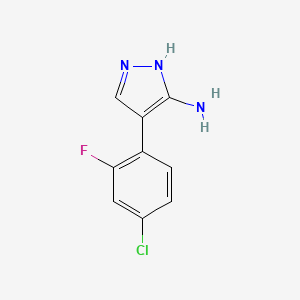
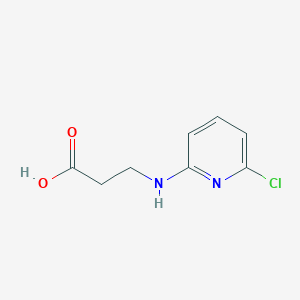
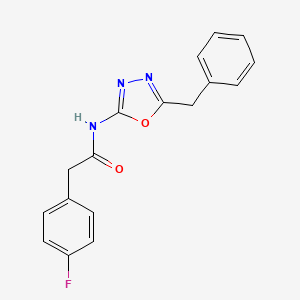
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)
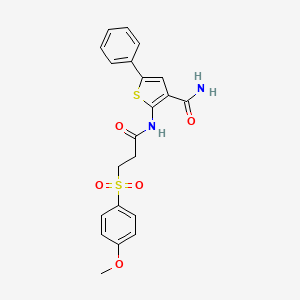
![2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2698269.png)
